molecular formula C12H15F2N B15263704 5-Cyclohexyl-2,4-difluoroaniline

5-Cyclohexyl-2,4-difluoroaniline

Cat. No.: B15263704
M. Wt: 211.25 g/mol
InChI Key: JMEKJKANSQCHJY-UHFFFAOYSA-N
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Description

5-Cyclohexyl-2,4-difluoroaniline is an organic compound with the molecular formula C12H15F2N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with cyclohexyl and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclohexyl-2,4-difluoroaniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexyl-2,4-difluoroaniline can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form cyclohexyl-2,4-difluorobenzene.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of cyclohexyl-2,4-difluorobenzene.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

5-Cyclohexyl-2,4-difluoroaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-2,4-difluoroaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclohexyl-2,4-difluoroaniline is unique due to the presence of the cyclohexyl group, which imparts different steric and electronic properties compared to other difluoroaniline derivatives. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C12H15F2N

Molecular Weight

211.25 g/mol

IUPAC Name

5-cyclohexyl-2,4-difluoroaniline

InChI

InChI=1S/C12H15F2N/c13-10-7-11(14)12(15)6-9(10)8-4-2-1-3-5-8/h6-8H,1-5,15H2

InChI Key

JMEKJKANSQCHJY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC(=C(C=C2F)F)N

Origin of Product

United States

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